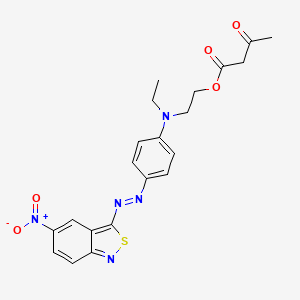
2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 301-162-8, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless, crystalline solid that is relatively stable and can be safely handled under controlled conditions. This compound has significant historical and industrial importance, particularly in the fields of military and mining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions include maintaining a controlled temperature and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous nitration in large reactors, followed by purification steps to remove impurities and obtain pure 2,4,6-trinitrotoluene. Safety measures are critical during production to prevent accidental detonation.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
Reduction: Produces compounds like 2,4,6-triaminotoluene.
Oxidation: Leads to the formation of carboxylic acids and other oxidation products.
Substitution: Results in various substituted toluenes.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various chemical studies.
Biology: Studied for its effects on biological systems and its biodegradation by microorganisms.
Medicine: Research on its potential toxicological effects and mechanisms of action.
Industry: Widely used in mining and construction for controlled demolitions.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparaison Avec Des Composés Similaires
2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a lower melting point, making it easier to mold and shape for various applications.
Similar Compounds
- 2,4-dinitrotoluene : Less explosive but used in the synthesis of other chemicals.
- 2,6-dinitrotoluene : Similar applications but with different stability and reactivity.
- 1,3,5-trinitrobenzene : More sensitive and less stable than 2,4,6-trinitrotoluene.
Propriétés
Numéro CAS |
93981-75-0 |
|---|---|
Formule moléculaire |
C21H21N5O5S |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C21H21N5O5S/c1-3-25(10-11-31-20(28)12-14(2)27)16-6-4-15(5-7-16)22-23-21-18-13-17(26(29)30)8-9-19(18)24-32-21/h4-9,13H,3,10-12H2,1-2H3 |
Clé InChI |
BTDZVOVJIMUWLT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)CC(=O)C)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


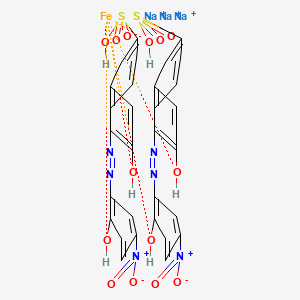
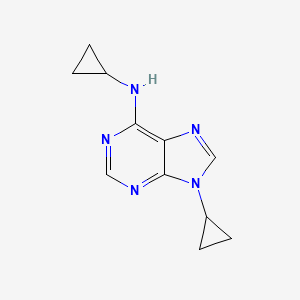
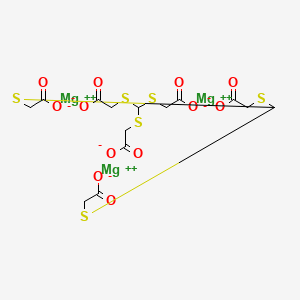

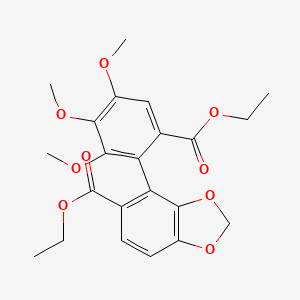
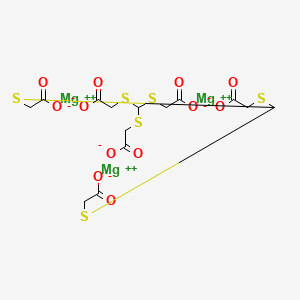
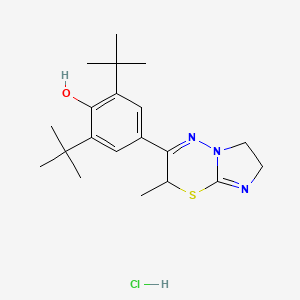
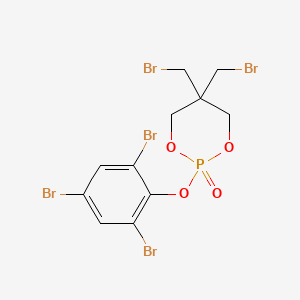

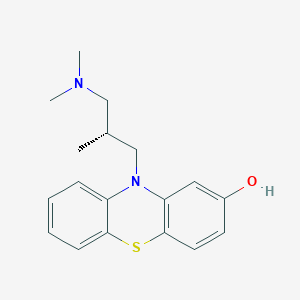
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)


![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
